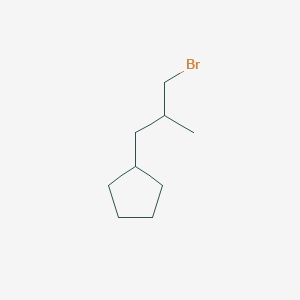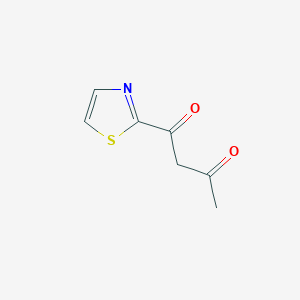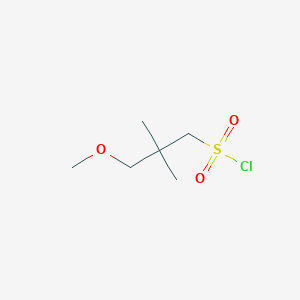
(2R)-2-(2,2,2-trifluoroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,2,2-trifluoroethyl)oxirane: is a highly reactive organic compound characterized by a three-membered ring structure containing one oxygen atom. This compound is part of the epoxide family, known for their significant reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2,2-trifluoroethyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (2R)-2-(2,2,2-trifluoroethyl)ethene using a peracid, such as meta-chloroperoxybenzoic acid, under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-2-(2,2,2-trifluoroethyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ring-opening reaction with nucleophiles such as amines, alcohols, and thiols.
Reduction: The reduction of the oxirane ring to form diols.
Oxidation: Further oxidation to form more complex oxygenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of β-substituted alcohols, amines, or thiols.
Reduction: Formation of vicinal diols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-2-(2,2,2-trifluoroethyl)oxirane is used as an intermediate in the synthesis of various complex organic molecules. Its high reactivity makes it valuable in the development of new materials and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and the formation of biochemical intermediates. Its unique structure allows for the investigation of specific enzyme-substrate interactions.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, this compound is utilized in the production of epoxy resins, which are essential for creating strong adhesives, coatings, and composite materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,2,2-trifluoroethyl)oxirane involves its high reactivity due to the strained three-membered ring structure. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved include interactions with nucleophiles, resulting in the formation of various substituted products.
Comparación Con Compuestos Similares
- (2R)-2-(2-bromoethyl)oxirane
- (2R)-2-(1-methylethyl)oxirane
- (2R)-2-(2,3-dimethoxypropyl)oxirane
Uniqueness: (2R)-2-(2,2,2-trifluoroethyl)oxirane is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to other similar epoxides, allowing for a broader range of applications in synthetic chemistry and industrial processes.
Propiedades
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]cyclopropanesulfonamide](/img/structure/B6616828.png)







![[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride](/img/structure/B6616882.png)
amine hydrochloride](/img/structure/B6616891.png)
![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
